(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N2O/c20-12-4-5-14(15(21)9-12)18(27)26-10-13-2-1-7-25(13)16-6-3-11(8-17(16)26)19(22,23)24/h3-6,8-9,13H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSLRFCQEMYRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research has indicated that compounds similar to (2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone exhibit promising anticancer properties. Studies have shown that derivatives can inhibit specific cancer cell lines by targeting key metabolic pathways involved in tumor growth .
- Dipeptidyl Peptidase IV Inhibition : A related structure has been evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. The compound demonstrated potent inhibition with an IC50 value of 18 nM, suggesting its potential as a therapeutic agent in diabetes treatment .
Agricultural Applications
The compound's structural characteristics make it suitable for use in agrochemicals. Specifically:
- Herbicide Development : The incorporation of fluorinated groups enhances the herbicidal efficacy of compounds. Research indicates that similar structures can be integrated into herbicide formulations to improve their stability and effectiveness against unwanted plant species .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The synthesis of polymers using derivatives of this compound could lead to materials with enhanced thermal stability and chemical resistance. This is particularly relevant in developing coatings or composites for industrial applications.
Case Study 1: Anticancer Research
A study conducted on a series of tetrahydropyrroloquinoxaline derivatives revealed that modifications to the phenyl ring significantly influenced their anticancer activity. The presence of halogenated groups was found to enhance potency against specific cancer cell lines .
Case Study 2: Herbicide Efficacy
In agricultural trials, formulations containing fluorinated compounds similar to this compound showed improved efficacy in controlling resistant weed species compared to traditional herbicides. These findings underscore the importance of chemical modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrrolo[1,2-a]quinoxaline derivatives or related methanone-containing molecules:
Key Insights:
Structural Flexibility: The pyrrolo[1,2-a]quinoxaline core (target compound and ) allows modular substitution. Trifluoromethyl and halogens (Cl, F) improve pharmacokinetics, while sulfonyl or benzyl groups () enhance target engagement .
Synthetic Methods : The target compound’s synthesis likely involves palladium-catalyzed coupling (analogous to ’s macrocyclic synthesis) or nucleophilic substitution (similar to ’s pyrrole derivatives) .
Research Findings and Limitations
- Pharmacological Potential: Pyrroloquinoxalines with trifluoromethyl groups (e.g., ) exhibit kinase inhibition, suggesting the target compound could act on similar pathways .
- Knowledge Gaps: No direct biological data or spectroscopic characterization (e.g., NMR, MS) for the target compound is available in the provided evidence. Comparisons rely on structural analogs.
Biological Activity
The compound (2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone is a complex organic molecule with potential biological activities. Its unique structure suggests that it may interact with various biological targets, making it an interesting subject for pharmacological studies. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
- Molecular Formula : C19H15Cl2F3N2O
- Molecular Weight : 415.236 g/mol
- CAS Number : [Not specified in the results]
The presence of dichlorophenyl and trifluoromethyl groups may enhance the lipophilicity and bioactivity of the compound, potentially influencing its interaction with biological systems.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, studies on related quinoxaline derivatives have shown promising antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds are critical in determining their effectiveness against various pathogens.
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Quinoxaline Derivative A | Staphylococcus aureus | 0.125 | |
| Quinoxaline Derivative B | Candida albicans | 6.25 | |
| Quinoxaline Derivative C | Escherichia coli | 1.0 |
These findings suggest that the compound may possess similar antimicrobial properties due to its structural similarities to other active compounds.
Cytotoxicity and Apoptotic Effects
The cytotoxic effects of compounds related to quinoxaline have been explored in various cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Case Study : A study evaluated the cytotoxic effects of a quinoxaline derivative on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 μM, indicating significant cytotoxicity compared to control treatments.
The mechanism by which such compounds exert their effects often involves:
- Inhibition of DNA synthesis : Many quinoxaline derivatives interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of oxidative stress : These compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Pharmacological Potential
Given its structure, the compound may also exhibit potential as an anti-inflammatory or analgesic agent. Compounds with similar frameworks have been studied for their ability to modulate inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
